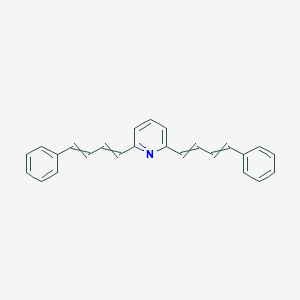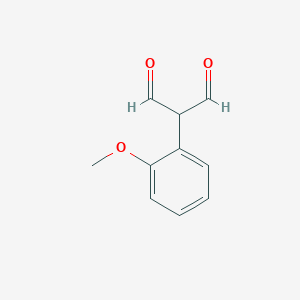
(2-Methoxyphenyl)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)propanedial is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propanedial can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. These processes offer high efficiency and selectivity while reducing the ecological footprint. For instance, the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade has been reported to produce high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxyphenyl)propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include methoxy-substituted phenyl derivatives and various aldehyde or alcohol derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological outcomes. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
- (3-Methoxyphenyl)propanedial
- (4-Methoxyphenyl)propanedial
- (2-Hydroxyphenyl)propanedial
Comparison: (2-Methoxyphenyl)propanedial is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
652965-03-2 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)propanedial |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-8H,1H3 |
Clave InChI |
WDIRQJLJRVMFLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


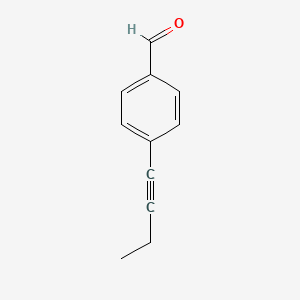
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
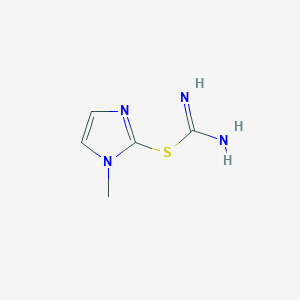
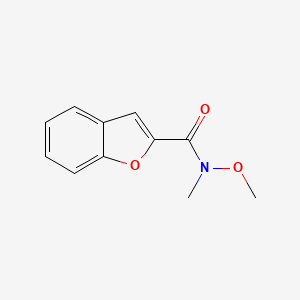
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
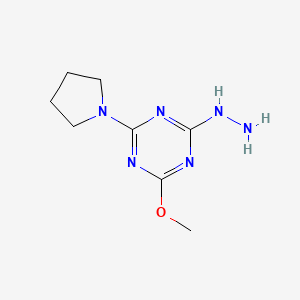

![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)
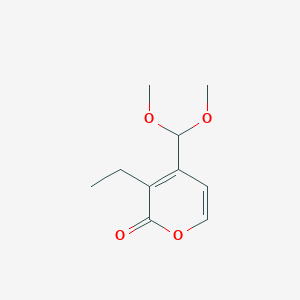
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

